

An In-Depth Technical Guide to 10-Oxohexadecanoic Acid: Structure, Isomerism, and Analysis

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Compound of Interest

Compound Name: 10-Oxohexadecanoic acid

CAS No.: 818-26-8

Cat. No.: B1608582

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Abstract: This technical guide provides a comprehensive examination of **10-oxohexadecanoic acid**, a saturated oxo-fatty acid. It delves into the molecule's core chemical structure, systematically explores its constitutional isomers and tautomeric forms, and critically analyzes the absence of stereoisomerism in the parent compound. This document is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the analytical methodologies required for the separation and characterization of oxo-fatty acid isomers, including detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it discusses potential synthetic pathways and the known biological significance of **10-oxohexadecanoic acid**, positioning it as a molecule of interest in lipid metabolism and as a potential biomarker.

Introduction to Oxo-Fatty Acids

Fatty acids are fundamental components of living systems, serving as structural elements in membranes, energy storage molecules, and critical signaling messengers.^[1] The introduction of an oxo (or keto) group along the aliphatic chain creates a class of molecules known as oxo-

fatty acids (Oxo-FAs) or keto-fatty acids. This functional modification significantly alters the physicochemical properties and biological activities of the parent fatty acid, often marking them as products of oxidative stress or as intermediates in metabolic pathways. **10-**

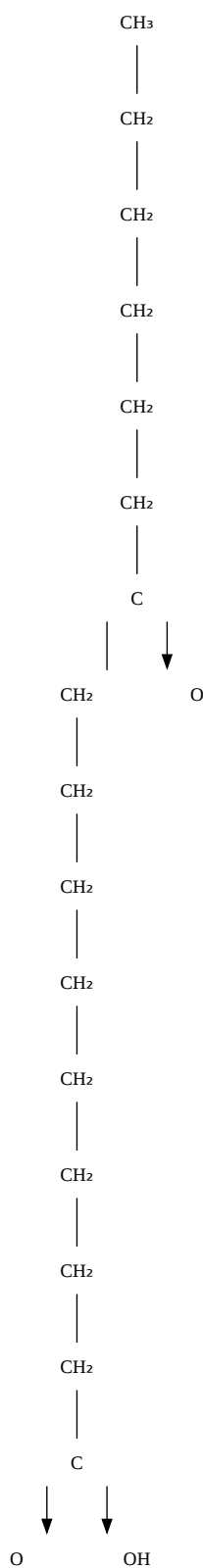
Oxohexadecanoic acid, a 16-carbon saturated fatty acid with a ketone group at the C-10 position, serves as a prime example for exploring the unique chemistry and analytical challenges presented by this class of compounds. Its structural features make it a useful intermediate in the synthesis of bioactive molecules and specialty chemicals, including macrocyclic lactones used in the fragrance industry.[2]

The Core Molecule: 10-Oxohexadecanoic Acid

A thorough understanding of the primary molecule is essential before exploring its isomeric complexity.

Chemical Structure and Nomenclature

- IUPAC Name: **10-Oxohexadecanoic acid**
- CAS Number: 818-26-8[2]
- Molecular Formula: C₁₆H₃₀O₃
- Structure: The molecule consists of a 16-carbon backbone with a carboxylic acid group at one terminus (C-1) and a ketone functional group at the C-10 position.



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Caption: Chemical structure of **10-Oxohexadecanoic acid**.

Physicochemical Properties

Quantitative data for **10-oxohexadecanoic acid** is summarized below. These properties influence its behavior in biological systems and analytical separations.

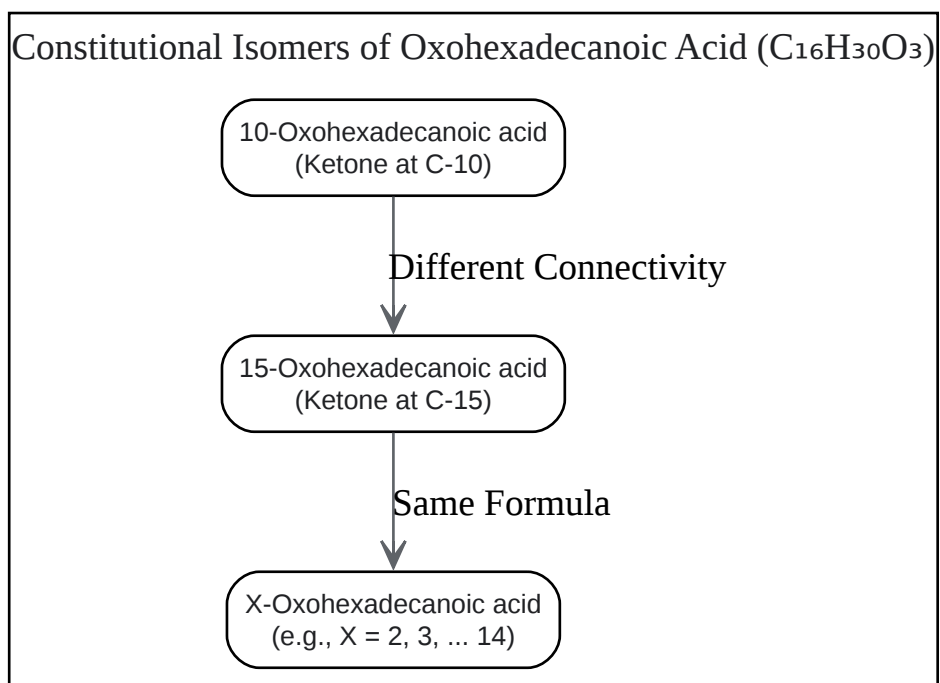
Property	Value	Source
Molecular Weight	270.41 g/mol	Calculated (PubChem CID 5312898 for isomer)[3]
Molecular Formula	C ₁₆ H ₃₀ O ₃	Calculated (PubChem CID 5312898 for isomer)[3]
XLogP3	4.2	Computed (PubChem CID 5312898 for isomer)[3]
Hydrogen Bond Donor Count	1	Computed (PubChem CID 5312898 for isomer)[3]
Hydrogen Bond Acceptor Count	3	Computed (PubChem CID 5312898 for isomer)[3]
Rotatable Bond Count	13	Computed (PubChem CID 5312898 for isomer)[3]

Isomerism in 10-Oxohexadecanoic Acid and Related Compounds

Isomers are compounds with the same molecular formula but different structural arrangements. [4] Understanding the types of isomers possible for C₁₆H₃₀O₃ is critical for accurate identification and for elucidating structure-activity relationships.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.[4][5] For **10-oxohexadecanoic acid**, the primary form of constitutional isomerism is positional, where the oxo group is located at different carbons along the hexadecanoic acid chain.



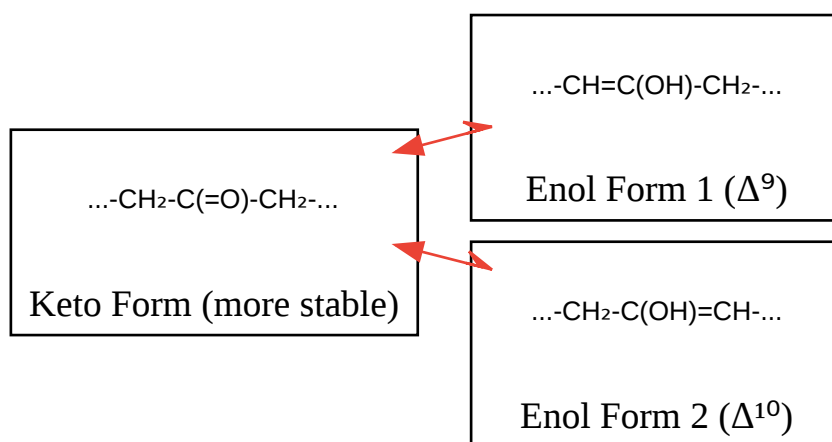
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Caption: Positional isomers of oxoheptadecanoic acid.

Each positional isomer, such as 15-oxoheptadecanoic acid, is a distinct chemical entity with unique physical properties and potentially different biological activities.[3]

Tautomerism: The Keto-Enol Equilibrium

A crucial and often overlooked form of isomerism for ketones is tautomerism. Tautomers are constitutional isomers that readily interconvert. **10-oxoheptadecanoic acid** exists in a dynamic equilibrium with its two corresponding enol forms. This equilibrium is fundamental to the molecule's reactivity. The keto form is generally more stable, but the enol tautomers can be important intermediates in chemical reactions.



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Caption: Keto-enol tautomerism of **10-oxohexadecanoic acid**.

Stereoisomerism: A Critical Analysis

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[6]

- Enantiomers/Diastereomers: These require one or more chiral centers (a carbon atom bonded to four different groups). In **10-oxohexadecanoic acid**, the C-10 carbon is sp^2 hybridized due to the double bond with oxygen. It is bonded to only three groups (the C9-chain, the C11-chain, and the oxygen atom). Therefore, it is not a chiral center. All other methylene (CH_2) carbons in the chain have two identical hydrogen atoms. Consequently, **10-oxohexadecanoic acid** is achiral and does not have enantiomers or diastereomers.[7]
- Geometric (Cis/Trans) Isomers: These require a restricted bond rotation, typically a carbon-carbon double bond or a ring structure. As a saturated fatty acid (apart from the carbonyl), **10-oxohexadecanoic acid** has no C=C double bonds and thus no geometric isomers.[7]

Analytical Methodologies for Characterization and Separation

The analysis of fatty acids, particularly distinguishing between positional isomers, requires high-resolution techniques.[1] The choice of methodology is driven by the need to resolve

structurally similar molecules and provide unambiguous identification.

The Rationale for Chromatographic Separation

Positional isomers of oxo-fatty acids often have very similar polarities and boiling points, making their separation challenging. Chromatographic techniques, which separate components based on differential partitioning between a mobile and a stationary phase, are indispensable. [8][9] Coupling chromatography with mass spectrometry provides the high sensitivity and structural information needed for confident identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone for fatty acid analysis due to its high resolution and sensitivity.[1] Fatty acids are typically derivatized to their more volatile methyl esters to improve their chromatographic properties.[1]

Expertise-Driven Causality: The conversion to fatty acid methyl esters (FAMES) is critical. The carboxylic acid group is highly polar and can lead to poor peak shape and adsorption on the GC column. Esterification masks this polar group, significantly increasing volatility and thermal stability, which results in sharper peaks and better separation.

Protocol: Derivatization and GC-MS Analysis

- **Sample Preparation:** A total lipid extraction is performed on the biological sample using a modified Bligh and Dyer method.[1]
- **Saponification & Methylation (Self-Validating):**
 - To an extracted lipid sample (approx. 1 mg) in a screw-cap vial, add 1 mL of 0.5 M NaOH in methanol.
 - Add internal standards (e.g., heptadecanoic acid) for accurate quantification.
 - Seal the vial and heat at 100°C for 10 minutes. This step (saponification) cleaves fatty acids from complex lipids and ensures all fatty acids are in a salt form, creating a homogenous starting point for derivatization.

- Cool the vial. Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).
- Seal and heat again at 100°C for 5 minutes. BF₃ is a powerful catalyst for esterification.
- Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex thoroughly and centrifuge to separate the layers. The FAMES will partition into the upper hexane layer.
- Carefully transfer the upper hexane layer to a new vial for GC-MS injection.
- GC-MS Conditions:
 - Column: A high-polarity cyanopropyl column (e.g., SP-2560, 100 m) is recommended for resolving positional and geometric isomers.
 - Injector: 250°C, splitless mode.
 - Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min. This temperature program allows for the separation of short-chain fatty acids at lower temperatures before eluting the longer-chain isomers.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.
- Data Analysis: Identification is based on matching the retention time and mass spectrum against a known standard of **10-oxohexadecanoic acid** methyl ester and spectral libraries (e.g., NIST).



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Caption: GC-MS analytical workflow for oxo-fatty acids.

High-Performance Liquid Chromatography (HPLC) Strategies

Reversed-phase HPLC (RP-HPLC) is a powerful alternative, especially for less volatile or thermally labile compounds. It separates molecules based on their hydrophobicity.^[9]

Expertise-Driven Causality: In RP-HPLC, fatty acids are separated by both chain length and degree of unsaturation.^[9] The introduction of a polar oxo group will decrease the retention time compared to the parent saturated fatty acid (hexadecanoic acid). Positional isomers with the oxo group closer to the center of the chain may have slightly different interactions with the C18 stationary phase compared to those with the oxo group near an end, allowing for potential separation.

Protocol: RP-HPLC-ESI-MS Analysis

- **Sample Preparation:** Lipids are extracted as described for GC-MS. Derivatization is often not required, but can be done to improve ionization efficiency.
- **HPLC Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 μm particle size).
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
 - **Gradient:** A linear gradient from 30% B to 100% B over 20 minutes.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 40°C.
- **MS Conditions:**
 - **Ionization:** Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids.

- Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and tandem MS (MS/MS) for structural fragmentation to confirm the oxo group's position.

Synthesis and Biological Significance

While not as extensively studied as other fatty acids, **10-oxohexadecanoic acid** holds interest for its potential roles in metabolism and as a synthetic precursor.

Synthetic Approaches

A common laboratory synthesis for an oxo-fatty acid involves the oxidation of the corresponding secondary hydroxy fatty acid. For example, 10-hydroxyhexadecanoic acid could be oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield **10-oxohexadecanoic acid**. This precursor could potentially be synthesized via multi-step organic reactions.[\[10\]](#)

Known and Potential Biological Roles

- Lipid Metabolism: The presence of oxo-fatty acids in biological systems often points to pathways of fatty acid oxidation or degradation. **10-Oxohexadecanoic acid** is investigated for its role in lipid metabolism studies.[\[2\]](#)
- Biomarker of Oxidative Stress: The non-enzymatic oxidation of unsaturated fatty acids can lead to a variety of oxidized products, including oxo-fatty acids. Thus, their detection in tissues or fluids could serve as a biomarker for oxidative stress.[\[2\]](#)
- Signaling Molecules: Like other oxylipins, oxo-fatty acids may possess signaling properties, potentially modulating inflammatory responses or other cellular processes.[\[11\]](#) For example, related compounds like 7,10-Octadecadienoic acid, methyl ester have been reported to have anti-inflammatory properties.[\[11\]](#)

Conclusion and Future Directions

10-Oxohexadecanoic acid represents an important subclass of modified fatty acids. This guide has detailed its fundamental structure, clarified its isomeric landscape—highlighting the importance of constitutional and tautomeric forms—and provided robust analytical protocols for

its study. While it is achiral, its positional isomers present a significant analytical challenge that can be met with high-resolution chromatographic techniques. Future research should focus on elucidating its specific biosynthetic and degradation pathways in various organisms, exploring its potential as a precise biomarker for disease states, and investigating its signaling functions to unlock potential therapeutic applications.

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